

PIK-75 nanoparticle delivery system optimization

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Compound Focus: Pik-75

CAS No.: 945619-31-8

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PIK-75 Nanoparticle Formulation Strategies

The following table summarizes two primary formulation strategies developed for **PIK-75**, each designed to enhance its delivery and efficacy [1] [2].

Formulation Type	Core Composition & Method	Targeting Mechanism	Key Characterization Parameters	Reported Efficacy & Notes
Organic core HDL-like Nanoparticles (oc-HDL NP) [1]	Organic core platform; method not specified in abstract.	Targets Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells [1].	Size, surface charge, and surface composition similar to natural HDL; loading of ~20 PIK-75 molecules per nanoparticle [1].	Potently induced cell death <i>in vitro</i> and <i>in vivo</i> ; reduced IC50 in NCI-60 cell line panel; overcomes drug resistance [1].

| **Folate-targeted Nanosuspension** [2] | Prepared by high-pressure homogenization. | Folate receptor targeting. | **Size/Zeta Potential:** Not specified. **Saturation Solubility:** 11-fold increase. **Dissolution**

Velocity: Improved [2]. | 2-fold improvement in drug uptake; 0.4-fold decrease in IC50 in SKOV-3 cells; 5-10-fold increased drug accumulation in tumors *in vivo* [2]. |

Experimental Protocols & Characterization

Here are the core methodologies for creating and testing these nanoparticle systems, based on the published literature.

- **Formulation via High-Pressure Homogenization:** This method is used for creating nanosuspensions. It involves subjecting a coarse suspension of **PIK-75** to high pressure, which forces it through a narrow orifice. The intense shear forces and cavitation break down the drug particles to the nanoscale, improving saturation solubility and dissolution velocity [2].
- **Key In Vitro Characterization Experiments:**
 - **Drug Uptake Assay:** Measure the cellular internalization of the formulated **PIK-75**, for example, in SKOV-3 ovarian cancer cells. Targeted nanosuspensions have shown a 2-fold improvement in uptake compared to non-targeted ones [2].
 - **Cytotoxicity (IC50) Assessment:** Determine the half-maximal inhibitory concentration (IC50) of your formulation in relevant cancer cell lines (e.g., prostate cancer, cutaneous T-cell lymphoma, ovarian cancer). A significant decrease in IC50 indicates enhanced cytotoxicity [1] [2].
 - **Apoptosis/Cell Death Analysis:** Investigate the mechanism of cell death, for instance, by measuring the activity of executioner caspases 3 and 7, which was shown to increase with **PIK-75** nanosuspensions [2].
- **Key In Vivo Experimental Model:** Use a murine xenograft model, where human cancer cells (e.g., from prostate cancer) are implanted in immunodeficient mice. The formulation is administered systemically, and its efficacy is evaluated based on tumor growth reduction. Biodistribution studies can quantify the 5-10 fold increased accumulation of **PIK-75** in tumors compared to a free drug suspension [1] [2].

Troubleshooting Common Experimental Issues

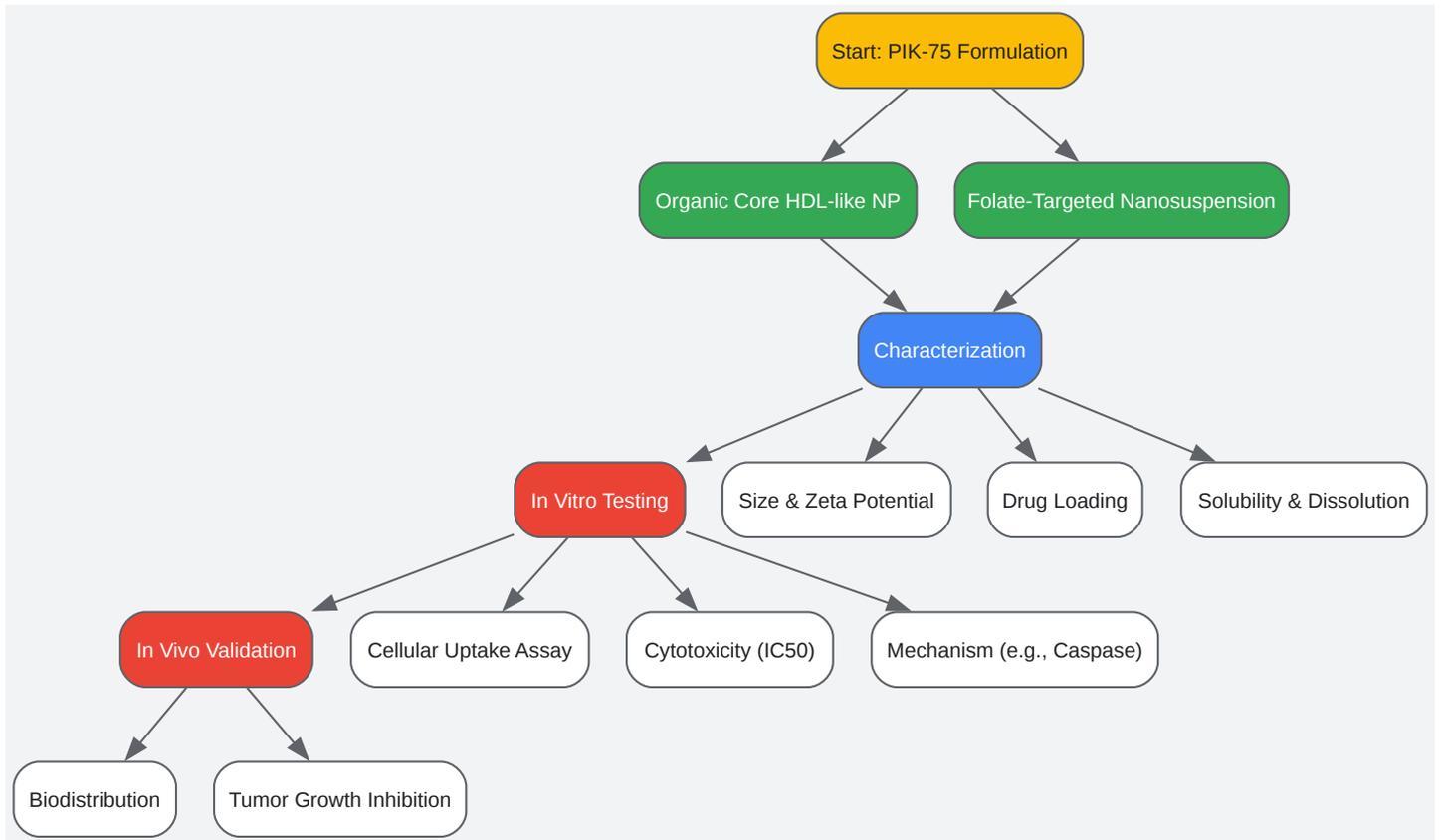
Here are solutions to specific problems you might encounter during experimentation.

Problem Area	Specific Issue	Potential Causes & Troubleshooting Steps
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| **Formulation & Characterization** | Low Drug Loading | • **Cause:** Incorrect core-to-drug ratio or inefficient encapsulation process. • **Solution:** Systematically vary the ratio of organic core components to **PIK-75** during formulation. Optimize the mixing method and solvent system. | | | Poor Colloidal Stability (Aggregation) | • **Cause:** Inadequate surface charge (zeta potential) or stabilizer. • **Solution:** Measure the zeta potential. Modify the surface composition (e.g., with different lipids or polymers) to increase electrostatic or steric repulsion between particles. | | **Biological Activity** | Low Cellular Uptake in Target Cells | • **Cause 1:** Low expression of the target receptor (e.g., SR-B1, Folate receptor). • **Troubleshoot:** Confirm receptor expression level in your cell line via Western blot or flow cytometry. • **Cause 2:** Ineffective targeting ligand functionality. • **Troubleshoot:** Check the conjugation efficiency and orientation of your targeting ligand (e.g., antibody, folate). Use a control non-targeted nanoparticle to confirm the targeting effect. | | | High Cytotoxicity in Non-Target Cells | • **Cause:** Non-specific uptake due to off-target effects. • **Solution:** Include a "blank" nanoparticle (without **PIK-75**) control to distinguish between drug-induced toxicity and non-specific carrier effects. Further refine the targeting ligand density on the nanoparticle surface. | | | Failure to Overcome Drug Resistance | • **Cause:** The cancer cell line may have resistance mechanisms not targeted by **PIK-75** (e.g., multi-drug resistance pumps). • **Solution:** As demonstrated in research, consider combining **PIK-75** nanoparticles with other therapeutic agents, such as the microRNA miR126, which can synergistically inhibit key survival pathways like PI3K/AKT [3]. |

Experimental Workflow Visualization

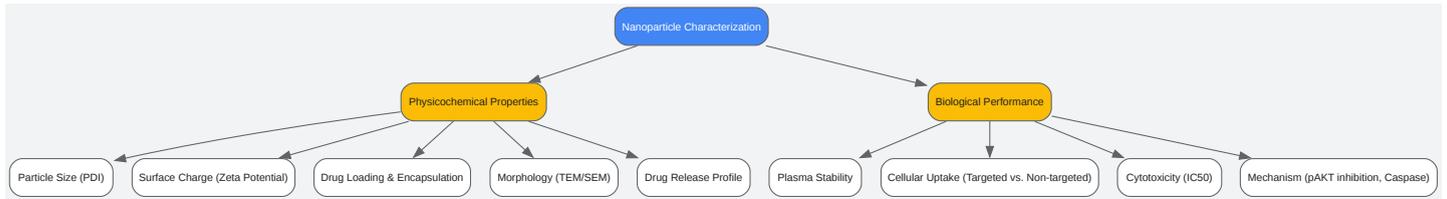
The diagram below outlines the core workflow for developing and validating a **PIK-75** nanoparticle delivery system.



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Key Characterization Parameters Visualization

This diagram details the critical parameters you need to measure to fully characterize your nanoparticle formulation.



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I hope this technical support guide provides a solid foundation for your work. The field of nanomedicine is advancing rapidly, so continuing to monitor for new literature on targeted delivery systems will be crucial for further optimization.

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References

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